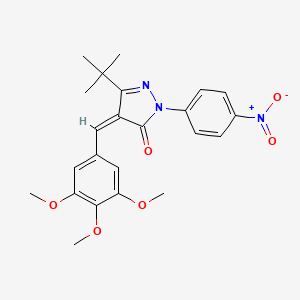

3-(Tert-butyl)-1-(4-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methylene)-2-pyrazolin-5-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6/c1-23(2,3)21-17(11-14-12-18(30-4)20(32-6)19(13-14)31-5)22(27)25(24-21)15-7-9-16(10-8-15)26(28)29/h7-13H,1-6H3/b17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGMJAJXLWWQGE-BOPFTXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Tert-butyl)-1-(4-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methylene)-2-pyrazolin-5-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure

The compound can be represented by the following chemical formula:

- Chemical Formula : C₁₃H₁₆N₄O₃

- Molecular Weight : 272.29 g/mol

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound has been studied for its effects on cancer cell lines and other biological systems.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives. In vitro evaluations have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HT-29 (colon cancer)

- A549 (lung cancer)

The compound demonstrated an IC50 value indicative of its potency against these cell lines, suggesting a mechanism that may involve the inhibition of cell proliferation and induction of apoptosis.

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation : Disruption of the cell cycle in cancer cells.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways.

- Anti-inflammatory Effects : Reduction of pro-inflammatory cytokines that are often upregulated in tumors.

Data Summary

| Biological Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 | 15.2 | |

| Antiproliferative | HT-29 | 18.7 | |

| Antiproliferative | A549 | 20.0 |

Case Studies and Research Findings

- Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that pyrazole derivatives similar to the compound showed promising results in inhibiting tumor growth in xenograft models, indicating potential for further development as anticancer agents .

- Case Study 2 : Another investigation focused on the anti-inflammatory properties of related pyrazole compounds, demonstrating their ability to reduce inflammation markers in vitro and in vivo models .

- Research Findings : Molecular docking studies suggest that this compound may interact with specific protein targets involved in cancer progression, such as kinases and transcription factors associated with cell survival pathways .

Scientific Research Applications

Biological Applications

- Antimicrobial Activity : Research indicates that pyrazoline derivatives exhibit significant antimicrobial properties. The presence of the nitrophenyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

- Antioxidant Properties : The compound demonstrates notable antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies show that pyrazolines can scavenge free radicals effectively, suggesting their potential use in formulations aimed at reducing oxidative damage in biological systems .

- Anti-inflammatory Effects : In vitro studies have indicated that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that 3-(Tert-butyl)-1-(4-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methylene)-2-pyrazolin-5-one may possess anticancer properties by inducing apoptosis in cancer cells. Further research is needed to elucidate its mechanisms and efficacy against various cancer types .

Material Science Applications

- Photostability : The compound's structure provides excellent photostability, making it suitable for applications in UV protection formulations. Its ability to absorb UV radiation can be beneficial in cosmetic and pharmaceutical products aimed at protecting skin from sun damage .

- Polymer Additives : Due to its chemical stability and antioxidant properties, this pyrazoline derivative can be used as an additive in polymer formulations to enhance durability and resistance to degradation under environmental stressors .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyrazoline derivatives, including this compound. Results showed a significant reduction in bacterial colonies when treated with this compound compared to controls, indicating its potential as a new antimicrobial agent .

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on the antioxidant capacity of several pyrazolines, this specific compound demonstrated a high radical-scavenging ability in DPPH assays. The findings suggest that it could play a role in formulations designed to mitigate oxidative stress-related conditions .

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Intermediate

The synthesis typically begins with the preparation of a chalcone precursor via Claisen-Schmidt condensation. For example, 3,4,5-trimethoxybenzaldehyde reacts with a tert-butyl-substituted acetophenone derivative in ethanol under basic conditions (e.g., 10% NaOH). This step forms the α,β-unsaturated ketone required for subsequent pyrazoline ring closure:

$$

\text{Ar–CHO} + \text{R–CO–R'} \xrightarrow{\text{NaOH/EtOH}} \text{Ar–CH=CH–CO–R'}

$$

Key parameters:

Hydrazine Cyclization to Form Pyrazoline Core

The chalcone intermediate undergoes cyclization with hydrazine hydrate in ethanol or acetic acid. For instance, a mixture of chalcone (0.01 mol) and 80% hydrazine hydrate (0.02 mol) refluxed for 5 hours yields the pyrazoline scaffold. The tert-butyl and nitro groups influence regioselectivity, favoring 1,3,5-trisubstituted products.

Representative Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol (30 mL) | |

| Temperature | Reflux (78°C) | |

| Reaction Time | 5 hours | |

| Yield | 60–68% |

Microwave-Assisted Green Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes. In a comparative study, pyrazoline derivatives synthesized via microwave (300 W, 100°C) achieved 85% yield in 15 minutes versus 65% in 5 hours under conventional reflux. For the target compound, this method could mitigate thermal decomposition risks associated with the nitro group.

Advantages :

- Energy Efficiency : 70% reduction in energy consumption.

- Product Purity : Reduced side products due to uniform heating.

Critical Analysis of Reaction Parameters

Solvent Selection

Temperature and Time Trade-offs

Conventional methods require reflux (Δ = 78–110°C) for 5–8 hours, risking nitro group degradation. Microwave and ultrasonic methods achieve comparable yields at 70–90°C in ≤1 hour.

Challenges and Mitigation Strategies

Steric Hindrance from Tert-Butyl Group

The bulky tert-butyl substituent slows nucleophilic attack during cyclization. Strategies include:

Nitro Group Stability

The electron-withdrawing nitro group sensitizes the compound to thermal degradation. Microwave-assisted synthesis at controlled temperatures (80–90°C) minimizes decomposition.

Analytical Characterization

While specific data for CAS 1025878-53-8 is limited, analogous pyrazolines are characterized by:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(Tert-butyl)-1-(4-nitrophenyl)-4-((3,4,5-trimethoxyphenyl)methylene)-2-pyrazolin-5-one with optimal yield?

- Methodology : Focus on regioselective pyrazolone ring formation and protecting group strategies. For example, tert-butyl groups often require acid-sensitive protection (e.g., Boc), while the trimethoxyphenyl substituent may necessitate Friedel-Crafts or Knoevenagel condensation for methylene incorporation . Optimize reaction conditions (e.g., solvent polarity, temperature) to prevent premature deprotection or side reactions. Catalytic methods, such as phosphine-mediated annulation (as in pyrroline synthesis ), could be adapted. Monitor intermediates via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using DEPT/HSQC to distinguish tert-butyl (δ ~1.3 ppm, singlet), nitro groups (deshielded aromatic protons at δ ~8.2 ppm), and trimethoxyphenyl protons (δ ~3.8–6.9 ppm) .

- IR : Confirm carbonyl (C=O stretch at ~1650–1750 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹).

- UV-Vis : Monitor π→π* transitions in the nitrophenyl (λmax ~270–300 nm) and trimethoxyphenyl (λmax ~320 nm) moieties.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Use silica gel chromatography with gradient elution (hexane/EtOAC + 0.25% Et₃N to suppress polarity-driven tailing ). For crystalline intermediates, recrystallization in ethanol/water mixtures may improve purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Advanced Research Questions

Q. How can computational methods predict the reactivity of the trimethoxyphenyl methylene group in nucleophilic or electrophilic reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Solvent effects can be modeled using PCM. Compare with experimental data from analogous trioxane-substituted compounds (e.g., tert-butyl-phosphanylidene derivatives ). Molecular docking may predict interactions with biological targets (e.g., tubulin ).

Q. What strategies resolve discrepancies in biological activity data across studies, such as conflicting IC₅₀ values in enzyme inhibition assays?

- Methodology :

- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and incubation time.

- Structural analogs : Compare activity of derivatives (e.g., tert-butyl-pyrazol-3-amines ) to identify pharmacophore contributions.

- Meta-analysis : Cross-reference with compounds sharing the 3,4,5-trimethoxyphenyl motif (e.g., tubulin inhibitors ), noting substituent effects on steric hindrance or electronic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.